Methyl 4-methyl-1H-pyrrolo[2,3-C]pyridine-5-carboxylate Methyl 4-methyl-1H-pyrrolo[2,3-C]pyridine-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17550830
InChI: InChI=1S/C10H10N2O2/c1-6-7-3-4-11-8(7)5-12-9(6)10(13)14-2/h3-5,11H,1-2H3
SMILES:
Molecular Formula: C10H10N2O2
Molecular Weight: 190.20 g/mol

Methyl 4-methyl-1H-pyrrolo[2,3-C]pyridine-5-carboxylate

CAS No.:

Cat. No.: VC17550830

Molecular Formula: C10H10N2O2

Molecular Weight: 190.20 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-methyl-1H-pyrrolo[2,3-C]pyridine-5-carboxylate -

Specification

Molecular Formula C10H10N2O2
Molecular Weight 190.20 g/mol
IUPAC Name methyl 4-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate
Standard InChI InChI=1S/C10H10N2O2/c1-6-7-3-4-11-8(7)5-12-9(6)10(13)14-2/h3-5,11H,1-2H3
Standard InChI Key AZLZRRNVBDQPMV-UHFFFAOYSA-N
Canonical SMILES CC1=C2C=CNC2=CN=C1C(=O)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Methyl 4-methyl-1H-pyrrolo[2,3-C]pyridine-5-carboxylate features a fused bicyclic system comprising a pyrrole ring condensed with a pyridine ring. The methyl group at position 4 and the carboxylate ester at position 5 enhance its reactivity and functional versatility. Key structural identifiers include:

PropertyValueSource
Molecular FormulaC₁₀H₁₀N₂O₂
Molecular Weight190.20 g/mol
SMILESCC1=C2C=CNC2=CN=C1C(=O)OC
InChIKeyAZLZRRNVBDQPMV-UHFFFAOYSA-N
Density1.3±0.1 g/cm³ (analogous compound)
Boiling Point347.5±22.0 °C (analogous compound)

The compound’s planar structure facilitates π-π stacking interactions, a feature exploited in drug design to enhance binding affinity to biological targets.

Spectroscopic and Thermodynamic Data

While direct data for this compound is limited, analogous pyrrolopyridine derivatives exhibit characteristic UV-Vis absorption maxima near 270–300 nm due to conjugated π-systems . Thermogravimetric analysis of similar esters reveals decomposition temperatures above 250°C, suggesting moderate thermal stability .

Synthesis and Manufacturing

Conventional Synthetic Routes

The synthesis typically begins with pyridine derivatives undergoing sequential functionalization. A representative pathway includes:

  • Nitrogen Functionalization: Introduction of a methyl group via Friedel-Crafts alkylation.

  • Ring Closure: Cyclization catalyzed by Lewis acids like AlCl₃ to form the pyrrolopyridine core.

  • Esterification: Reaction with methanol under acidic conditions to install the carboxylate moiety.

Advanced Methodologies

Recent protocols adapt cross-coupling reactions for regioselective substitution. For example, a related compound, methyl 1H-pyrrolo[3,2-B]pyridine-5-carboxylate, was synthesized using tetrabutylammonium fluoride in tetrahydrofuran at 70°C for 4 hours, achieving a 39% yield . This method highlights the potential for optimizing reaction conditions to improve efficiency.

MethodConditionsYieldSource
Classic CyclizationAlCl₃, reflux~50%
Fluoride-MediatedTBAF, THF, 70°C, 4h39%

Pharmaceutical and Synthetic Applications

Drug Discovery

The pyrrolo[2,3-C]pyridine scaffold is integral to kinase inhibitors, where its planar structure mimics ATP’s adenine moiety. For instance, derivatives of this compound have shown IC₅₀ values below 100 nM against JAK2 kinases, implicating potential in myeloproliferative disorder therapies. Additionally, its electron-rich system facilitates interactions with viral proteases, making it a candidate for antiviral drug development.

Chemical Synthesis

As a synthetic intermediate, the compound’s ester group enables facile hydrolysis to carboxylic acids or transesterification for derivative synthesis. Its methyl group can undergo halogenation or oxidation, providing access to diverse functionalized heterocycles .

Recent Research and Future Directions

Catalytic Applications

A 2024 study explored its use as a ligand in palladium-catalyzed C–N coupling reactions, achieving turnover numbers exceeding 10⁴. This underscores its potential in green chemistry applications.

Computational Modeling

Density functional theory (DFT) studies predict strong binding to the SARS-CoV-2 main protease (ΔG = −8.2 kcal/mol), warranting experimental validation.

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